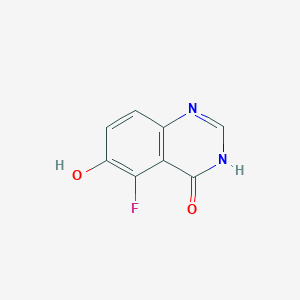
5-Fluoro-6-hydroxy-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-hydroxy-4(3H)-quinazolinone is a fluorinated quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The addition of fluorine and hydroxyl groups to the quinazolinone structure can significantly alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone typically involves the introduction of fluorine and hydroxyl groups into the quinazolinone core. One common method involves the reaction of 2-aminobenzamide with a fluorinating agent and a hydroxylating agent under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-Fluoro-6-oxo-4(3H)-quinazolinone.
Reduction: Formation of 6-Hydroxy-4(3H)-quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-hydroxy-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4(3H)-quinazolinone: Lacks the fluorine atom, which may result in different biological activity.
5-Fluoro-4(3H)-quinazolinone: Lacks the hydroxyl group, which can affect its solubility and reactivity.
5-Fluoro-6-methoxy-4(3H)-quinazolinone: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties.
Uniqueness
5-Fluoro-6-hydroxy-4(3H)-quinazolinone is unique due to the presence of both fluorine and hydroxyl groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups can lead to improved binding affinity to target proteins and increased stability under various conditions.
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-fluoro-6-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O2/c9-7-5(12)2-1-4-6(7)8(13)11-3-10-4/h1-3,12H,(H,10,11,13) |
InChI Key |
KIHYKCCISHDTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















